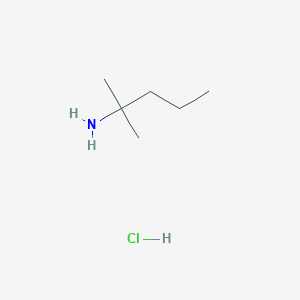

2-Methylpentan-2-amine hydrochloride

Overview

Description

2-Methylpentan-2-amine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C6H16ClN and its molecular weight is 137.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99269. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis in Medicinal Chemistry

2-Methylpentan-2-amine hydrochloride is a key intermediate in medicinal chemistry. Zhang Ping-rong (2009) demonstrated its use in synthesizing medical intermediates, highlighting its importance in the field of drug development. This compound, obtained via a multi-step synthesis involving alkylation, Grignard reaction, reduction, amination, and salt-forming, is crucial for creating various medical compounds (Zhang Ping-rong, 2009).

CO2 Capture and Environmental Applications

1,5-Diamino-2-methylpentane, a derivative of 2-Methylpentan-2-amine, has been researched extensively for its ability to capture carbon dioxide. Azhgan, Farsi, and Eslamloueyan (2016, 2017) explored its use in aqueous solutions for CO2 absorption, showing its potential in environmental applications, particularly in the reduction of greenhouse gases (Azhgan, Farsi, & Eslamloueyan, 2016), (Azhgan, Farsi, & Eslamloueyan, 2017).

Analytical Chemistry and Extraction

Gawali and Shinde (1974) used 4-methylpentan-2-ol, closely related to 2-methylpentan-2-amine, for the selective extraction and separation of iron (III). This highlights its role in analytical chemistry, where it assists in the quantitative extraction and analysis of specific elements (Gawali & Shinde, 1974).

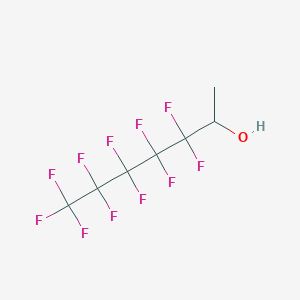

Synthesis of Perfluorochemicals

In the domain of chemical synthesis, Scherer, Yamanouchi, and Onox (1990) described a novel method for synthesizing perfluorochemicals using liquid-phase photofluorination, where compounds like 2-methylpentan-2-amine serve as starting materials. This process is significant for creating complex chemical structures that have various industrial and medicinal applications (Scherer, Yamanouchi, & Onox, 1990).

Safety and Hazards

The safety information for 2-Methylpentan-2-amine hydrochloride indicates that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Mechanism of Action

Target of Action

Unfortunately, the specific targets of 2-Methylpentan-2-amine hydrochloride are not well-documented in the literature. This compound is a derivative of amine, and amines are known to interact with a variety of biological targets, including receptors and enzymes. The specific targets for this compound remain to be identified .

Mode of Action

As an amine derivative, it may interact with its targets through a variety of mechanisms, including ionic bonding, hydrogen bonding, and Van der Waals interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of research on this compound .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Methylpentan-2-amine hydrochloride are not well-documented in the literature. As an amine derivative, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or covalent bonding .

Cellular Effects

Amines can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Amines are generally involved in a variety of metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

Amines can interact with various transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

Disclaimer: : The information provided in this article is based on the limited data available as of 2024 . For the most accurate and up-to-date information, please refer to the latest scientific literature and consult with a professional in the field.

Properties

IUPAC Name |

2-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-5-6(2,3)7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZUOBIXWYQOUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549190 | |

| Record name | 2-Methylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112306-54-4 | |

| Record name | 2-Methylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B149233.png)